molecular formula C24H32Cl2N2O4 B4052049 1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

Cat. No.: B4052049
M. Wt: 483.4 g/mol
InChI Key: BRYSVKJAEVEWQP-UHFFFAOYSA-N
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Description

The compound “1,1’-(1,4-piperazinediyl)bis[3-(4-chloro-2-methylphenoxy)-2-propanol]” has a molecular formula of C24H32Cl2N2O4 . It has an average mass of 483.428 Da and a monoisotopic mass of 482.173920 Da .

Scientific Research Applications

Antioxidant Applications

  • A study on a similar piperazine derivative, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, demonstrated its potential as an antioxidant. This compound, synthesized via the Mannich reaction, exhibited significant antioxidant activity when tested with the DPPH method (Prabawati, 2016).

Analytical Chemistry

  • In the field of analytical chemistry, methods involving micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) have been used for the separation of flunarizine and its degradation products, which include various piperazine derivatives (El-Sherbiny et al., 2005).

Bacterial Metabolism

  • A study revealed a novel metabolic pathway in a Gram-negative aerobic bacterium involving bisphenol A (BPA), which led to the production of compounds including piperazine derivatives. This pathway included skeletal rearrangement and oxidation processes (Spivack et al., 1994).

Medicinal Chemistry

  • Piperazine derivatives have been synthesized and evaluated for their potential as antitumor agents and inhibitors of carbonic anhydrase enzymes. These compounds have shown cytotoxic and enzyme inhibitory effects, suggesting potential medicinal applications (Yamali et al., 2016).

Synthesis of Neuroleptic Agents

  • Research on the synthesis of neuroleptic agents like Fluspirilen and Penfluridol has utilized piperazine derivatives as intermediates. These studies have explored various synthetic routes and the role of piperazine derivatives in the final compounds (Botteghi et al., 2001).

Hypolipidemic Activity

  • Some piperazine derivatives have been screened for their ability to inhibit glycerolipid biosynthesis, demonstrating effective hypolipidemic activity. These compounds were found to impact serum triglyceride levels and glycerolipid production in vivo (Lamb et al., 1977).

Hybrid Molecule Synthesis

  • Piperazine derivatives have been linked to various pharmacologically active compounds to create novel hybrid molecules. These studies have aimed at developing drugs with improved pharmacokinetic profiles, indicating the versatility of piperazine indrug development (Salem et al., 2022).

Antileukemic Properties

  • New piperazides synthesized as analogues of an agent active against Leukemia 1210 have demonstrated satisfactory activity in inhibiting P 388 Lymphocytic Leukemia. This highlights the potential of piperazine derivatives in cancer treatment (Groszkowski & Najman, 1983).

Optical Properties

  • Piperazine derivatives have been studied for their optical properties. A novel piperazine derivative was synthesized and characterized, revealing unusual optical properties due to its molecular structure (Ruan et al., 2011).

Alpha-Adrenoceptor Affinity

  • A series of 1,4-substituted piperazine derivatives were evaluated for their affinity toward alpha-adrenoceptors, demonstrating potential applications in the treatment of conditions involving these receptors (Marona et al., 2011).

Chiral Separation in Pharmacology

  • Piperazine derivatives have been used in the stereoselective separation of β-adrenergic blocking agents, showcasing their utility in analytical methodologies for pharmaceuticals (Lv et al., 2017).

Catalysis and Coordination Chemistry

  • Piperazine derivatives have been involved in the synthesis and characterization of Pt(II) complexes, which have applications in catalysis and coordination chemistry (Baran et al., 2012).

Organic Complexes and Chemical Reactions

  • Reactions of halogenated derivatives with piperazine have led to the formation of organic complexes with unique properties, highlighting the role of piperazine in complex chemical reactions (Lu et al., 2011).

Antibacterial Activity

  • Piperazine-containing bis-Schiff bases were synthesized and demonstrated antibacterial activity against various strains, indicating potential applicationsin antimicrobial treatments (Xu et al., 2018).

Therapeutic Agent Synthesis

  • A catalytic enantioselective synthesis approach was used for a cocaine abuse therapeutic agent involving a piperazine derivative, illustrating its application in specialized therapeutic agent development (Forrat et al., 2007).

Coordination Polymers

  • Piperazine derivatives have been used to create Ag(I) coordination polymers. The influence of ligand geometry and stoichiometry on the structure and dimensionality of these polymers highlights the versatility of piperazine in materials science (Beeching et al., 2014).

Hypocholesterolemic Activity

  • 1,3-bis(substituted phenoxy)-2-propanones, a class of piperazine derivatives, have shown hypocholesterolemic activity, pointing to their potential use in treating cholesterol-related disorders (Piantadosi et al., 1976).

Antibacterial and Enzyme Inhibition

  • Piperazine derivatives have been synthesized to serve as bacterial biofilm and MurB enzyme inhibitors, showcasing their potential in antibacterial applications and enzyme inhibition research (Mekky & Sanad, 2020).

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Cl2N2O4/c1-17-11-19(25)3-5-23(17)31-15-21(29)13-27-7-9-28(10-8-27)14-22(30)16-32-24-6-4-20(26)12-18(24)2/h3-6,11-12,21-22,29-30H,7-10,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYSVKJAEVEWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

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